molecular formula C8H4ClF3O B1662069 2-Chloro-5-(trifluoromethyl)benzaldehyde CAS No. 82386-89-8

2-Chloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1662069
CAS No.: 82386-89-8
M. Wt: 208.56 g/mol
InChI Key: OZZOJJJYKYKBNH-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It is a pale yellow liquid with a distinct aromatic odor. This compound is notable for its inclusion of both chlorine and trifluoromethyl groups, which impart significant reactivity and selectivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(trifluoromethyl)benzaldehyde can be synthesized through the reaction of benzaldehyde with trifluoroacetic acid chloride. The process involves dissolving benzaldehyde in an organic solvent and slowly adding trifluoroacetic acid chloride under controlled temperature conditions to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under optimized conditions to maximize efficiency and minimize costs. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chlorobenzaldehyde
  • 4-(Dimethylamino)benzonitrile
  • 2-Bromobenzaldehyde
  • 4-Formylbenzonitrile
  • 2,4-Dichlorobenzaldehyde
  • 4-(Trifluoromethyl)benzaldehyde
  • 3-Vinylbenzaldehyde
  • 2,6-Dichlorobenzaldehyde
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

2-Chloro-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules and in industrial applications for polymer derivatization .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZOJJJYKYKBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350816
Record name 2-Chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82386-89-8
Record name 2-Chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Amino-4-chlorobenzotrifluoride (A.E. Porai-Kosic et al., Zh. Prikl. Khim. 28, 969, 1955; Chem. Abstr. 50, 4880, 1956) (222 g) is slowly added to a stirred solution of 260 ml hydrochloric acid in 2330 ml water. The resultant suspension of the hydrochloride is cooled, treated with 450 g of ice and diazotized at 0°-5° C. with a solution of 80 g of sodium nitrite in 110 ml of water, added dropwise. The mixture is stirred for 1 hour at 0°-5° C. and treated with a cooled solution of 100 g of sodium acetate trihydrate in 150 ml water. The undissolved substance is separated (distillation recovers 70.8 g starting 3-amino-4-chlorobenzotrifluoride) and the solution of the diazonium salt is added while stirring at 10°-20° C. to a solution of formaldoxime (prepared by boiling a mixture of 57.5 g paraformaldehyde, 131.5 g of hydroxylamine hydrochloride, 255 g of sodium acetate trihydrate and 850 ml of water for 15 minutes) and a solution of 32.5 g cupric sulfate pentahydrate, 5 g sodium of sulfite and 800 g of sodium acetate in 300 ml water with the addition of 300 ml of toluene. The mixture is stirred for 2 hours, 1100 ml of hydrochloric acid added and the mixture refluxed for 2 hours. It is then distilled with steam and the distillate extracted with benzene. The extract is washed with a 5% sodium hydrogen carbonate solution and evaporated. The residue is dissolved in 200 ml ether and the solution stirred for 2 hours with 450 ml of 40% sodium hydrogen sulfite solution. After standing overnight, the precipitated addition product is filtered with suction, washed with ether, and suspended in 1 liter of water, then, 200 ml of hydrochloric acid are added and the mixture refluxed for 2 hours. After cooling, it is extracted with benzene, the extract dried with magnesium sulfate, evaporated and the residue processed by distillation. There are obtained 49.1 g (31% per conversion) of 2-chloro-5-trifluoromethylbenzaldehyde, b.p. 93°-96° C./2.1 kPa.
Quantity
1100 mL
Type
reactant
Reaction Step One
Quantity
222 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
reactant
Reaction Step Two
Name
Quantity
2330 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Five
Quantity
80 g
Type
reactant
Reaction Step Six
Name
Quantity
110 mL
Type
solvent
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven
Quantity
57.5 g
Type
reactant
Reaction Step Eight
Quantity
131.5 g
Type
reactant
Reaction Step Eight
Quantity
255 g
Type
reactant
Reaction Step Eight
[Compound]
Name
cupric sulfate pentahydrate
Quantity
32.5 g
Type
reactant
Reaction Step Eight
Quantity
5 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
800 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Name
Quantity
850 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(trifluoromethyl)benzaldehyde
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2-Chloro-5-(trifluoromethyl)benzaldehyde
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2-Chloro-5-(trifluoromethyl)benzaldehyde
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